N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with the molecular formula and a molecular weight of approximately 403.45 g/mol. This compound is classified under oxalamides, which are derivatives of oxalic acid where one or both acid hydrogens are replaced by amines. Its structure incorporates a phenyl ring substituted with a dioxidoisothiazolidine moiety and a methoxybenzyl group, indicating potential biological activity and applications in medicinal chemistry.
This compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed profiles including synthesis methods and purity levels. The classification of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide falls within the categories of pharmaceuticals and research chemicals, particularly for its potential uses in drug development and biological studies.
The synthesis of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor the progress and confirm the identity of intermediates and final products.
The molecular structure features:
The InChI Key for this compound is NPGPITOACMPJPP-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases. The canonical SMILES representation is COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
, which encodes its molecular arrangement.
N1-(4-(1,
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1